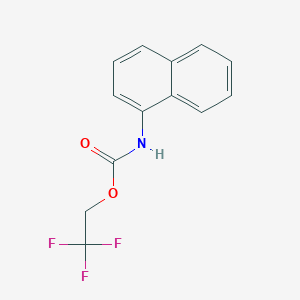

![molecular formula C8H9N B1331125 (2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 2890-96-2](/img/structure/B1331125.png)

(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

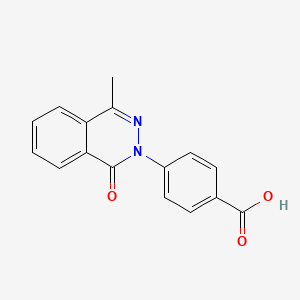

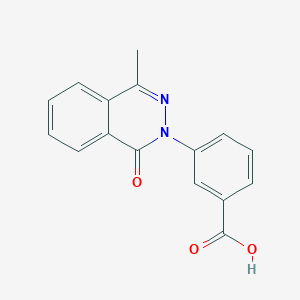

The compound (2S)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a bicyclic structure with a carbonitrile group attached to it. This structure is a derivative of norbornene, which is a bicyclic hydrocarbon with a five-membered ring fused to a six-membered ring. The presence of the carbonitrile group introduces a nitrile functionality, which is a carbon triple-bonded to a nitrogen atom, to the bicyclic framework.

Synthesis Analysis

The synthesis of derivatives of bicyclo[2.2.1]hept-5-ene-2-carbonitrile involves various strategies. For instance, the synthesis of related norborneno bispeptides demonstrates the incorporation of amino acids into the bicyclic scaffold, which can be examined for conformational preferences using techniques such as 1H NMR and X-ray crystallography . Additionally, electrochemically induced cyclization of bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitriles has been shown to yield pharmacologically active compounds, indicating the potential for the synthesis of complex molecules from similar bicyclic structures .

Molecular Structure Analysis

The molecular structure of (2S)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile and its derivatives has been studied using various spectroscopic methods. For example, the molecular structure of a related organothallium(III) compound has been determined, showing the thallium atom and acetato group attached cis-exo to the bicyclo[2.2.1] unit . Carbon-13 NMR spectroscopy has been used to observe shielding effects arising from the porphyrin ring current in this compound .

Chemical Reactions Analysis

The chemical reactivity of bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives includes various transformations. For instance, the reaction of 5,6-dimethylidene-bicyclo[2.2.1]hept-2-ene with diiron-enneacarbonyl leads to the formation of polycyclic ketones . The photoelectron spectra of bicyclo[2.2.1]hept-5-ene-2,3-diones suggest interactions between the carbonyl and the 5-ene moiety, which could influence the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile and its derivatives can be inferred from related compounds. For example, the absolute configuration and hydrogen-bonding properties of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide have been determined, providing insights into the stereochemistry and intermolecular interactions of these types of molecules . The polymerization kinetics of bicyclo[2.2.1]hept-2-ene and its derivatives have been investigated, revealing the influence of the bicyclic structure on the polymerization process and the resulting polymer properties .

安全和危害

属性

IUPAC Name |

(2S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6?,7?,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAXQTDMWYDIJX-KAVNDROISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2CC1C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

CAS RN |

2890-96-2 |

Source

|

| Record name | NSC76083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

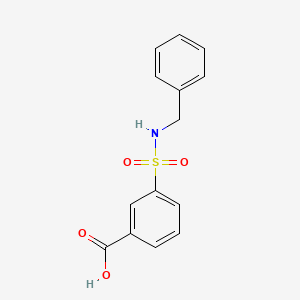

![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)

![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)